molecular formula C15H20N4O3 B2694441 N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1904202-40-9

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2694441
CAS No.: 1904202-40-9
M. Wt: 304.35
InChI Key: SYKWCTZBKYGOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic small molecule featuring a pyrazole-5-carboxamide core linked via an ethyl chain to a 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine moiety. The compound’s design integrates key pharmacophores: the pyrazole ring for heterocyclic rigidity and the dihydropyridinone group for hydrogen-bonding interactions, which are critical for target binding .

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-10-7-13(18(3)17-10)15(21)16-5-6-19-11(2)8-12(22-4)9-14(19)20/h7-9H,5-6H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKWCTZBKYGOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC(=NN2C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the formation of the pyrazole ring. Key steps include:

    Formation of the Pyridine Derivative: This involves the reaction of 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine with an appropriate alkylating agent to introduce the ethyl group.

    Formation of the Pyrazole Ring: The intermediate is then reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of new materials or catalysts.

Biology

In biological research, the compound acts as a probe for studying processes involving pyridine and pyrazole derivatives. Its interaction with biological targets provides insights into cellular mechanisms and pathways.

Medicine

The compound shows promising therapeutic potential due to its ability to inhibit histone methyltransferase EZH2, which is involved in transcriptional silencing through methylation of histone H3 at lysine 27 (H3K27me3). This inhibition can reverse gene silencing associated with various malignancies, making it a candidate for cancer treatment.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25.1 µM
Escherichia coli3.125 µg/mL
Pseudomonas aeruginosa1.6125 µg/mL

These findings suggest significant antibacterial potential comparable to established antibiotics.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies show that certain pyrazole derivatives can inhibit tumor necrosis factor-alpha (TNF-α) by up to 85% at concentrations as low as 10 µM . This positions the compound as a potential treatment for inflammatory diseases.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable activity with an MIC comparable to traditional antibiotics, highlighting its potential use in treating resistant bacterial infections.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in animal models. Results indicated significant reductions in inflammatory markers following treatment with the compound, suggesting its potential role in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

TAK-593: A VEGFR2 Kinase Inhibitor

Structure-Activity Relationship (SAR): TAK-593 (N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide) shares the 1,3-dimethyl-pyrazole-5-carboxamide group with the target compound but replaces the dihydropyridinone-ethyl group with an imidazo[1,2-b]pyridazine-phenoxy linker. This modification enhances VEGFR2 kinase inhibition, with reported IC₅₀ values of <1 nM .

Biological Activity: TAK-593 demonstrates potent anti-angiogenic effects by blocking VEGF signaling, making it a candidate for cancer therapy.

Pharmacokinetics: The imidazopyridazine group in TAK-593 improves metabolic stability and oral bioavailability compared to simpler heterocycles.

Biphenyl Carboxamide Analog (CAS 2034455-65-5)

Structural Differences: This analog (4'-fluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide) replaces the pyrazole-5-carboxamide with a biphenyl carboxamide.

Activity Implications:
The absence of the pyrazole ring likely alters target specificity. Biphenyl groups are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent biological applications compared to the pyrazole-based target compound .

Indole Carboxamide Derivatives

Examples:

  • (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide .

This may improve affinity for targets like G-protein-coupled receptors (GPCRs) but reduce selectivity for kinase domains .

Key Research Findings

  • TAK-593’s Superior Potency: The imidazopyridazine group in TAK-593 confers nanomolar-level VEGFR2 inhibition, outperforming simpler heterocycles .
  • Role of the Dihydropyridinone Moiety: This group in the target compound may enable unique hydrogen-bonding interactions, as seen in analogs targeting oxidative stress pathways .
  • Insecticidal Pyrazoles: Structurally related diacylhydrazine-pyrazole hybrids (e.g., chlorantraniliprole) highlight the scaffold’s versatility but underscore the importance of substituents in determining biological targets .

Biological Activity

N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrazole ring and a dihydropyridinone moiety. Its unique arrangement of functional groups contributes to its pharmacological potential.

Property Value
IUPAC Name This compound
Molecular Formula C15H17N3O3
Molecular Weight 285.31 g/mol
CAS Number 1903872-31-0

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25.1 µM
Escherichia coli3.125 µg/mL
Pseudomonas aeruginosa1.6125 µg/mL

These results suggest that the compound may possess significant antibacterial properties comparable to established antibiotics .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. A study reported that certain pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM when compared to standard drugs like dexamethasone . This positions the compound as a potential candidate for treating inflammatory diseases.

The biological activities of this compound are primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in inflammatory pathways and microbial resistance mechanisms.
  • Receptor Modulation : It may act on specific receptors implicated in pain and inflammation, similar to other pyrazole derivatives that target cyclooxygenase (COX) enzymes.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable activity with an MIC comparable to traditional antibiotics .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in animal models. The results indicated significant reductions in inflammatory markers following treatment with the compound .

Q & A

Basic: What synthetic methodologies are recommended for obtaining high-purity N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide?

Methodological Answer:
The compound can be synthesized via cyclocondensation and coupling reactions. For example:

  • Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole precursor, followed by hydrolysis to yield the carboxylic acid moiety .
  • Coupling : Use Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, aryl boronic acids) to introduce substituents, ensuring regioselectivity .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity via HPLC .

Advanced: How can structural ambiguities in the dihydropyridine and pyrazole moieties be resolved experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in ethanol/dichloromethane and analyzing diffraction patterns .
  • Multinuclear NMR : Use ¹H-¹³C HMBC to confirm connectivity between the pyrazole C5 and the carboxamide group. ¹H-¹H COSY can clarify coupling in the dihydropyridine ring .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric fragments (e.g., methyl vs. methoxy groups) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for pyrazole carboxamide and dihydropyridinone) .
  • NMR : ¹H NMR (DMSO-d₆) to assign methyl groups (δ 1.3–1.5 ppm for CH₃, δ 3.7–3.9 ppm for OCH₃) and aromatic protons. ¹³C NMR confirms quaternary carbons .
  • UV-Vis : Assess π→π* transitions (λmax ~270–290 nm) for photostability studies .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s kinase inhibition profile?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) via nucleophilic substitution or cross-coupling .
  • In Vitro Assays : Test inhibition against kinase panels (e.g., CDK2, EGFR) using fluorescence polarization. Include positive controls (staurosporine) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in ATP-binding pockets. Validate with MD simulations (AMBER) .

Basic: How to address solubility challenges in aqueous biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions. Dilute in PBS (pH 7.4) with Tween-80 (0.1%) to prevent aggregation .
  • Salt Formation : React the carboxamide with sodium hydroxide to form a water-soluble sodium salt. Confirm stability via pH titration .

Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Adjust dosing regimens if rapid clearance is observed .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via HR-MS to detect oxidative metabolites. Synthesize major metabolites for activity testing .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Basic: What stability-indicating parameters should be monitored during storage?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC .
  • Storage Conditions : Store at –20°C under argon in amber vials. Conduct long-term stability studies (12 months) with periodic sampling .

Advanced: How to evaluate selectivity against off-target receptors in phenotypic assays?

Methodological Answer:

  • Broad-Panel Screening : Test against 100+ GPCRs, ion channels, and transporters (Eurofins Cerep). Use radioligand binding assays for IC₅₀ determination .
  • CRISPR-Cas9 Knockouts : Generate cell lines lacking target receptors (e.g., CDK2 KO) to confirm on-target effects .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify unintended pathway modulation .

Basic: How to validate synthetic intermediates using orthogonal analytical methods?

Methodological Answer:

  • HPLC-DAD/MS : Compare retention times and UV spectra with authentic standards. Use MS fragmentation to confirm molecular ions .
  • Elemental Analysis : Verify C, H, N content (±0.3% theoretical) to rule out solvent residues .

Advanced: What strategies mitigate toxicity in preclinical development?

Methodological Answer:

  • hERG Assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 μM acceptable) .
  • Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay in human lymphocytes .
  • CYP Inhibition : Screen against CYP3A4/2D6 to avoid drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.